molecular formula C7H12O7S B8219287 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid

Cat. No.: B8219287
M. Wt: 240.23 g/mol
InChI Key: QYNIIUDIDRPPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is a chemical compound with the molecular formula C7H12O7S and a molecular weight of 240.23 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid typically involves the esterification of propanoic acid derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets by forming covalent bonds with functional groups, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoyloxypropanoic acid.
  • 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)butanoic acid.

Uniqueness

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylsulfonyloxypropanoyloxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7S/c1-4(6(8)9)13-7(10)5(2)14-15(3,11)12/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNIIUDIDRPPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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